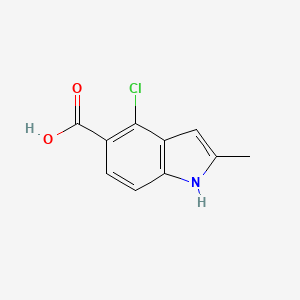

4-Chloro-2-methyl-1H-indole-5-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chloro-2-methyl-1H-indole-5-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, specifically, features a chlorine atom at the 4th position, a methyl group at the 2nd position, and a carboxylic acid group at the 5th position of the indole ring.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-1H-indole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . For this specific compound, the starting materials would include 4-chloro-2-methylphenylhydrazine and a suitable carboxylated aldehyde or ketone.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

化学反应分析

Types of Reactions

4-Chloro-2-methyl-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 3 and 7.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Research has demonstrated that derivatives of indole compounds, including 4-chloro-2-methyl-1H-indole-5-carboxylic acid, exhibit antiviral properties. For instance, indole-2-carboxamide derivatives have been studied for their ability to inhibit the replication of neurotropic alphaviruses, such as the western equine encephalitis virus. Modifications to the indole structure have led to significant improvements in potency and metabolic stability, highlighting the importance of structural variations in enhancing drug efficacy .

Antitumor Activity

The compound has shown promise as an antitumor agent. A series of indole derivatives were tested against melanoma cell lines, revealing that certain analogs possess potent antiproliferative activity. For example, compounds similar to this compound demonstrated IC50 values indicating effective inhibition of cancer cell growth . The structural features of these compounds contribute to their interaction with key proteins involved in tumorigenesis.

Synthetic Chemistry Applications

Synthesis of Complex Molecules

this compound serves as a valuable intermediate in the synthesis of various complex organic molecules. Its reactivity allows for participation in multiple types of chemical reactions, including:

- Cross-Coupling Reactions: The compound can be utilized in Suzuki or Stille coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science.

- Friedel-Crafts Reactions: It can act as a substrate for metal-free Friedel-Crafts alkylation, facilitating the introduction of alkyl groups into aromatic systems without the need for metal catalysts .

Biological Research Applications

Enzyme Inhibition Studies

The compound has been investigated for its role as an inhibitor of various enzymes, particularly protein kinases. The structural modifications of indole derivatives can lead to the development of selective kinase inhibitors that may be used in treating diseases characterized by abnormal kinase activity .

Fluorescent Probes

Recent studies indicate that derivatives of this compound can function as fluorescent probes for biological imaging. Their unique photophysical properties make them suitable for tracking cellular processes and studying biomolecular interactions .

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor (LOX-IMVI) | 0.96 | |

| Indole derivative A | Antiviral (WEEV) | 0.15 | |

| Indole derivative B | Kinase Inhibition | 0.05 |

Table 2: Synthetic Applications

Case Studies

Case Study 1: Antiviral Efficacy

A study conducted on a series of indole derivatives revealed that modifications at the 2-position significantly enhanced antiviral activity against neurotropic viruses. The introduction of a chloro group at the 4-position was found to improve binding affinity to viral proteins, thus inhibiting replication effectively .

Case Study 2: Antitumor Properties

Another investigation focused on the antiproliferative effects of indole derivatives against melanoma cell lines. The study highlighted that specific substitutions on the indole ring could lead to enhanced activity against BRAF V600E mutant cells, providing insights into potential therapeutic strategies for targeted cancer treatment .

作用机制

The mechanism of action of 4-Chloro-2-methyl-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

相似化合物的比较

Similar Compounds

Indole-5-carboxylic acid: Lacks the chlorine and methyl groups, making it less hydrophobic and potentially less active in certain biological contexts.

4-Chloroindole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

2-Methylindole:

Uniqueness

4-Chloro-2-methyl-1H-indole-5-carboxylic acid is unique due to the presence of both chlorine and methyl groups, which can enhance its biological activity and chemical reactivity. These substituents can influence the compound’s interaction with molecular targets, making it a valuable compound for research and industrial applications .

生物活性

4-Chloro-2-methyl-1H-indole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrrole ring. The presence of the chloro and carboxylic acid functional groups contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in disease processes. For instance, studies have indicated that it can act as an antagonist for P2X7 receptors, which are implicated in inflammatory responses and pain signaling pathways .

Biological Activities

1. Anticancer Activity

Research has demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. In particular, it has shown significant cytotoxicity against melanoma cells with BRAF V600E mutation, with IC50 values indicating strong inhibition of cell viability .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. The structure-activity relationship (SAR) studies suggest that modifications to the indole structure can enhance or diminish inhibitory potency .

3. Apoptosis Induction

In vitro studies have indicated that this compound can induce apoptosis in cancer cells by disrupting tubulin polymerization, a critical process for cell division. This mechanism was highlighted in assays where derivatives of the compound showed enhanced apoptotic activity compared to the parent compound .

Case Studies

Case Study 1: Antiproliferative Effects on Melanoma

In a study involving LOX-IMVI melanoma cells, this compound demonstrated an IC50 value of approximately 0.96 µM, indicating its potential as a therapeutic agent against melanoma .

Case Study 2: Inhibition of α-glucosidase

A series of derivatives were synthesized and tested for their ability to inhibit α-glucosidase. The results showed that modifications at the 4-position significantly affected the inhibitory activity, with some derivatives exhibiting enhanced potency compared to others .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that:

- Substituents at the 4-position : Chloro substituents enhance enzyme inhibition.

- Methyl groups : The presence of methyl groups at specific positions can improve antiproliferative activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.96 | Antiproliferative (Melanoma) |

| Derivative A (4-Br) | 0.5 | α-glucosidase Inhibitor |

| Derivative B (4-NO2) | 0.8 | Apoptosis Inducer |

属性

分子式 |

C10H8ClNO2 |

|---|---|

分子量 |

209.63 g/mol |

IUPAC 名称 |

4-chloro-2-methyl-1H-indole-5-carboxylic acid |

InChI |

InChI=1S/C10H8ClNO2/c1-5-4-7-8(12-5)3-2-6(9(7)11)10(13)14/h2-4,12H,1H3,(H,13,14) |

InChI 键 |

DTGPUYHOJFECSK-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(N1)C=CC(=C2Cl)C(=O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。